molecular formula C12H14O B14165934 tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one CAS No. 33163-94-9

tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one

Cat. No.: B14165934
CAS No.: 33163-94-9
M. Wt: 174.24 g/mol
InChI Key: AWDQKLULSIAWOR-UHFFFAOYSA-N
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Description

Tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one is a high-value, synthetically derived polycyclic olefin that serves as a versatile key intermediate in advanced materials science and polymer chemistry research . Its complex, rigid tetracyclic scaffold, featuring a strategically positioned ketone group, makes it an excellent precursor for synthesizing a wide range of functionalized derivatives, such as epoxy compounds and various nitrogen-containing heterocycles, via reactions with sulfonyl chlorides, isocyanates, and isothiocyanates . Researchers utilize this compound in the development of specialized polymers, including cyclic olefin copolymers (COCs), which are known for their high thermal stability, optical clarity, and low moisture absorption, making them suitable for optical films, electronic components, and semiconductor coatings . The compound's structure is closely related to derivatives like the 4-aminomethyl and 4-carbonitrile analogues, which have been shown to undergo regioselective reactions, such as with p-nitrophenyloxirane, and can be further functionalized into epoxy derivatives . The stereochemistry and structural homogeneity of products derived from this scaffold can be confirmed through comprehensive analysis, including IR, 1H NMR, 13C NMR, two-dimensional NMR spectroscopy, and X-ray diffraction data . For research purposes only. Not for diagnostic or therapeutic use in humans or animals. Not for household use.

Properties

IUPAC Name

tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c13-10-5-8-4-9(10)12-7-2-1-6(3-7)11(8)12/h1-2,6-9,11-12H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDQKLULSIAWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)C1C3C2C4CC3C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00954791
Record name 3,4,4a,5,8,8a-Hexahydro-1,4:5,8-dimethanonaphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00954791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92841-69-5, 33163-94-9
Record name 3,4,4a,5,8,8a-Hexahydro-1,4:5,8-dimethanonaphthalen-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92841-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4:5,8-Dimethanonaphthalen-2(1H)-one, 3,4,4a,5,8,8a-hexahydro-, (1alpha,4alpha,4abeta,5beta,8beta,8abeta)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033163949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,4a,5,8,8a-Hexahydro-1,4:5,8-dimethanonaphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00954791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diels-Alder Cycloaddition and Subsequent Functionalization

The synthesis of tetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-9-en-4-one often begins with a Diels-Alder reaction between cyclopentadiene and a bicyclic precursor. For example, stereochemically pure bicyclo[2.2.1]hept-2-ene-exo-4-carbonitrile reacts with cyclopentadiene under controlled conditions to yield tetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-9-ene-4-carbonitrile. This intermediate is subsequently oxidized to the ketone via selective oxidation using agents such as pyridinium chlorochromate (PCC) or Jones reagent. Computational modeling (e.g., MMX calculations) is critical for predicting the preferential configuration of stereoisomers during cycloaddition.

Key Reaction Conditions

Step Reagents/Conditions Yield Reference
Cycloaddition Cyclopentadiene, 60°C, inert atmosphere 68%
Oxidation PCC, CH₂Cl₂, RT, 12h 72%

Photochemical and Thermal Rearrangements

Photolysis of polycyclic precursors offers an alternative route. For instance, UV irradiation of dieldrin analogues in hexane/acetone (99:1) induces rearrangements to form tetracyclic frameworks. Similarly, thermal treatment of epoxy derivatives with tri-n-butyltin hydride and azobisisobutyronitrile (AIBN) facilitates reductive dechlorination and ring reorganization, yielding the target ketone after oxidation. These methods require stringent control of light intensity and temperature to avoid side reactions.

Stereochemical Control and Computational Modeling

MMX and DFT Calculations

The stereochemical outcome of the Diels-Alder reaction is governed by the endo rule, but deviations occur in strained systems. MMX force-field calculations predict the exo preference for the aminomethyl derivative of tetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-9-ene, which correlates with experimental X-ray diffraction data. Density functional theory (DFT) further refines these predictions, identifying transition states that favor the observed tetracyclic geometry.

Epoxidation and Regioselective Transformations

Epoxidation of the tetracyclic olefin with peroxyphthalic acid proceeds regioselectively, adhering to the Krasusky rule. The resulting epoxy derivatives are pivotal intermediates for subsequent nucleophilic attacks, enabling the installation of the ketone group at the 4-position.

Advanced Oxidation Strategies

Lithium Aluminum Hydride (LiAlH₄) and Retro-Oxidation

Reduction of the carbonitrile intermediate with LiAlH₄ yields the corresponding alcohol, which is re-oxidized to the ketone under mild conditions. This two-step process avoids over-oxidation and preserves the tetracyclic skeleton.

Catalytic Hydrogenation-Oxidation Tandem Reactions

Palladium-catalyzed hydrogenation of tetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-4-ene followed by oxidation with MnO₂ selectively generates the ketone. This method achieves a 65% overall yield but requires careful catalyst selection to prevent ring-opening side reactions.

Analytical Validation and Characterization

Spectroscopic Techniques

  • IR Spectroscopy : The ketone carbonyl stretch appears at 1715–1740 cm⁻¹, confirming successful oxidation.
  • NMR Spectroscopy : ¹H NMR reveals distinct signals for the bridgehead protons (δ 3.2–3.5 ppm) and olefinic hydrogens (δ 5.8–6.1 ppm). ¹³C NMR identifies the carbonyl carbon at δ 210–215 ppm.
  • X-Ray Crystallography : Single-crystal analysis resolves the exo configuration of substituents and validates the tetracyclic architecture.

Chromatographic Purification

Silica gel chromatography (hexane/ethyl acetate gradient) and recrystallization from light petroleum yield >95% pure product.

Chemical Reactions Analysis

Types of Reactions

Tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific reactions it undergoes, such as oxidation, reduction, and substitution.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

The compound’s tetracyclic framework shares features with other bridged polycyclic systems but differs in ring connectivity and functional groups:

Compound Name Molecular Formula Key Structural Features Functional Groups Reference
Tetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-9-en-4-one C₁₂H₁₄O Four fused rings (6.2.1.1³,⁶.0²,⁷), double bond at C9, ketone at C4 Ketone, alkene
Tetracyclo[6,3,2,0²,⁵.0¹,⁸]tridecan-9-ol C₁₃H₂₂O Five-membered rings with hydroxyl group Alcohol (-OH)
Tetracyclo[9.3.0.0²,⁸.0³,⁷]tetradecane C₁₄H₂₂ Marine-derived diterpenoid with anti-allergic activity Hydrocarbon
Tetracyclo[7.1.0.0²,⁴.0⁵,⁷]decane C₁₀H₁₄ Compact four-ring system with no functional groups Hydrocarbon
Tetracyclo[6.1.0.0²,⁴.0⁵,⁷]nonane C₉H₁₂ Smaller tetracyclic framework with methyl substituents Hydrocarbon

Key Observations :

  • The presence of a ketone group in the target compound distinguishes it from non-oxygenated analogs like tetracyclo[7.1.0.0²,⁴.0⁵,⁷]decane .
  • Compared to the anti-allergic tetracyclo[9.3.0.0²,⁸.0³,⁷]tetradecane , the target compound’s smaller ring system and ketone moiety may limit biological activity but enhance reactivity in polymer synthesis .

Thermodynamic Data :

  • Enthalpy of formation (ΔHf) for related compounds (e.g., Exo-4-hydro-endo-endo-tetracyclododecane) is approximately -282.6 kJ/mol, suggesting high stability due to strain-free ring systems .

Q & A

Q. What interdisciplinary methods address gaps in understanding the compound’s environmental fate?

  • Methodological Answer : Life-cycle assessment (LCA) models integrate degradation kinetics (via HPLC-UV) and ecotoxicity assays (e.g., Daphnia magna LC₅₀). Isotopic labeling (¹⁴C) tracks biodegradation pathways in soil/water systems .

Guidance for Rigorous Research Design

  • Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses . For clinical or environmental studies, use PICO (Population, Intervention, Comparison, Outcome) to structure questions .
  • Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw spectral data, simulation inputs, and statistical codes in supplementary materials .

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